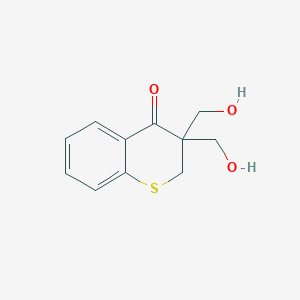
3,3-Bis(hydroxymethyl)thiochroman-4-one
Übersicht
Beschreibung
3,3-Bis(hydroxymethyl)thiochroman-4-one is a chemical compound with the formula C11H12O3S . It is a derivative of thiochroman-4-one, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . Thiochroman-4-one is known to act as a major building block in a large class of medicinal compounds .
Synthesis Analysis
Thiochroman-4-ones, including 3,3-Bis(hydroxymethyl)thiochroman-4-one, have been generally synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. Then, upon intramolecular Friedel-Crafts acylation, thiochroman-4-ones are produced .Molecular Structure Analysis
The molecular structure of 3,3-Bis(hydroxymethyl)thiochroman-4-one consists of a thiochroman-4-one core with two hydroxymethyl groups attached at the 3-position . The exact structure is not provided in the search results.Chemical Reactions Analysis
Thiochroman-4-ones are thio analogs of chromones, in which the O-1 atom is replaced with a sulfur atom. This replacement considerably decreases the reactivity of the thiopyrone moiety . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Privileged Scaffold
The structure of 3,3-Bis(hydroxymethyl)thiochroman-4-one is related to chromones (benzopyrans), which are known as privileged scaffolds in medicinal chemistry. This suggests potential applications in the development of new pharmaceuticals, where the compound could serve as a core structure for synthesizing drugs with various biological activities .
Biological Activity Therapeutic Potential
This compound has gained attention for its potential therapeutic applications. It’s important to explore its biological activity further, as it could lead to the discovery of new treatments for diseases.
Environmental Applications Synthetic Compound Interest
Antiparasitic Activity Chroman-4-one Analogs
Analogues of chroman-4-one have shown antiparasitic activity, which indicates that 3,3-Bis(hydroxymethyl)thiochroman-4-one could also be researched for its efficacy against parasites like T. brucei and L. infantum .
Synthesis and Extraction Methods
Understanding the synthesis and extraction methods of this compound is crucial for its application in any field. This knowledge can facilitate the production and use of the compound on a larger scale.
Chemical Structure Analysis
Safety and Hazards
The safety data sheet for 3,3-Bis(hydroxymethyl)thiochroman-4-one suggests several precautions, including avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .
Eigenschaften
IUPAC Name |
3,3-bis(hydroxymethyl)-2H-thiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSRSPNQICTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2S1)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377256 | |
| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis(hydroxymethyl)thiochroman-4-one | |
CAS RN |
29107-30-0 | |
| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)


![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)




![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)




